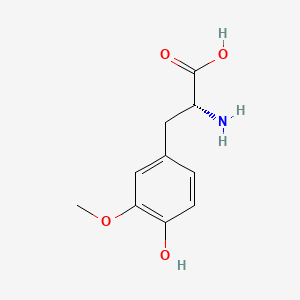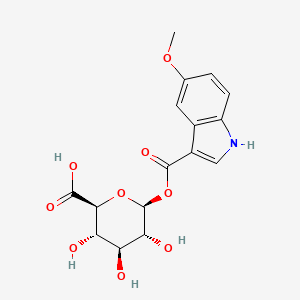
Tegaserod metabolite M29.0
概要
説明
Tegaserod metabolite M29.0, also known as 5-methoxyindole-3-carboxylic acid, is the primary circulating metabolite of tegaserod in human plasma. Tegaserod is a selective serotonin-4 receptor agonist used primarily for the treatment of irritable bowel syndrome with constipation. The metabolite M29.0 is formed through a series of metabolic reactions involving hydrolysis, oxidation, and glucuronidation.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of tegaserod metabolite M29.0 involves several steps:
Hydrolysis: Tegaserod undergoes nonenzymatic acid-catalyzed hydrolysis in the stomach.
Oxidation: The hydrolyzed product is then subjected to enzymatic oxidation.
Glucuronidation: Finally, the oxidized product undergoes conjugation with glucuronic acid to form 5-methoxyindole-3-carboxylic acid
Industrial Production Methods
The industrial production of this compound follows the same synthetic route as described above. The process is optimized for large-scale production by controlling the reaction conditions such as pH, temperature, and the concentration of reagents to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Tegaserod metabolite M29.0 primarily undergoes:
Oxidation: The initial step in its formation involves enzymatic oxidation.
Glucuronidation: The final step involves conjugation with glucuronic acid
Common Reagents and Conditions
Hydrolysis: Acidic conditions in the stomach.
Oxidation: Enzymatic oxidation involving cytochrome P450 enzymes.
Glucuronic Acid: Used in the glucuronidation step
Major Products Formed
The major product formed from these reactions is 5-methoxyindole-3-carboxylic acid glucuronide .
科学的研究の応用
Tegaserod metabolite M29.0 has several scientific research applications:
Pharmacokinetics: Studying the metabolism and pharmacokinetics of tegaserod.
Drug Interactions: Investigating potential drug interactions involving tegaserod and its metabolites.
Biomarker: Serving as a biomarker for monitoring tegaserod metabolism in clinical studies
作用機序
Tegaserod metabolite M29.0 does not possess the same pharmacological activity as tegaserod. It is pharmacologically inactive and does not exhibit serotonin-4 receptor agonist properties. The formation of M29.0 involves hydrolysis, oxidation, and glucuronidation, but it does not interact with the serotonin-4 receptor or other molecular targets .
類似化合物との比較
Similar Compounds
- 5-Hydroxyindole-3-carboxylic acid
- 5-Methoxyindole-3-acetic acid
Uniqueness
Tegaserod metabolite M29.0 is unique in its formation pathway and its role as the primary circulating metabolite of tegaserod. Unlike other similar compounds, it is specifically formed from tegaserod and serves as a key biomarker in pharmacokinetic studies .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methoxy-1H-indole-3-carbonyl)oxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO9/c1-24-6-2-3-9-7(4-6)8(5-17-9)15(23)26-16-12(20)10(18)11(19)13(25-16)14(21)22/h2-5,10-13,16-20H,1H3,(H,21,22)/t10-,11-,12+,13-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGXEFQTQPJRBK-DJUFWWRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242802-03-5 | |
| Record name | beta-D-Glucopyranuronic acid, 1-(5-methoxy-1H-indole-3-carboxylate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0242802035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-D-GLUCOPYRANURONIC ACID, 1-(5-METHOXY-1H-INDOLE-3-CARBOXYLATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X25VF4PO1W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


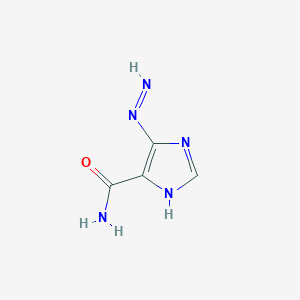
![Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-](/img/structure/B3060927.png)
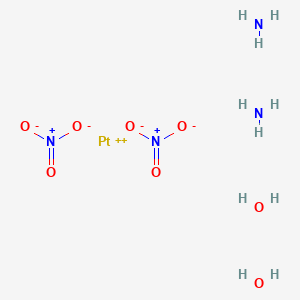
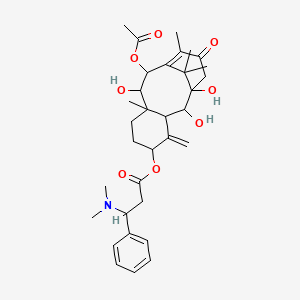
![4-[3-(2,5-Dichloro-4,6-dimethyl-1-oxido-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-methoxy-6-nitrophenol](/img/structure/B3060934.png)
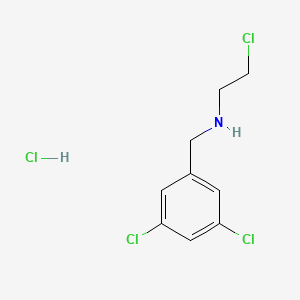
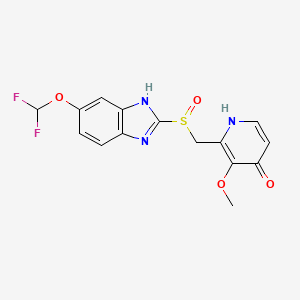

![(2R,3R,4S,5S,6R)-2-[(3E,11E)-1,13-dihydroxytrideca-3,11-dien-5,7,9-triyn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3060938.png)
![1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)-](/img/structure/B3060939.png)
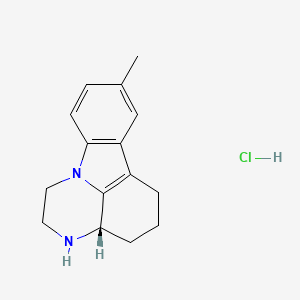
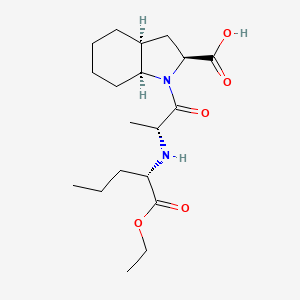
![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B3060943.png)
